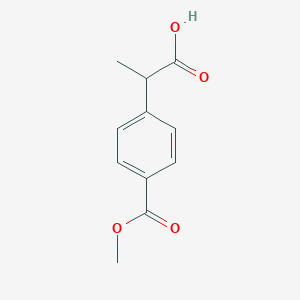

2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(4-methoxycarbonylphenyl)propanoic acid |

InChI |

InChI=1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13) |

InChI Key |

XJASRMYHIKVZSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and weight of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

[1]

Executive Summary & Chemical Identity

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a disubstituted benzene derivative characterized by two orthogonal functional groups: a free carboxylic acid on a propanoic side chain (the "profen" moiety) and a methyl ester (methoxycarbonyl) at the para position. This bifunctionality makes it a high-value scaffold for fragment-based drug discovery (FBDD), allowing for selective derivatization at either the acid or ester terminus.

Chemical Identity Data

| Parameter | Value |

| IUPAC Name | 2-[4-(Methoxycarbonyl)phenyl]propanoic acid |

| Common Synonyms | 4-(1-Carboxyethyl)benzoic acid methyl ester; Methyl 4-(1-carboxyethyl)benzoate |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Monoisotopic Mass | 208.0736 Da |

| Chirality | One stereocenter at C2 of the propanoic chain (forms (R) and (S) enantiomers) |

| SMILES | COC(=O)C1=CC=C(C=C1)C(C)C(=O)O |

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule is built upon a rigid phenyl ring core acting as a spacer between two chemically distinct poles:

-

The Pharmacophore (C1-C3): The 2-propanoic acid moiety is the hallmark of arylpropionic acid NSAIDs (e.g., Ibuprofen).[1] The

-methyl group introduces a chiral center. In bioactive profens, the (S)-enantiomer is typically the potent inhibitor of Cyclooxygenase (COX) enzymes. -

The Functional Handle (C4): The methoxycarbonyl group at the para position serves as an electron-withdrawing group (EWG), influencing the pKa of the propanoic acid and providing a site for further chain extension or lipophilic modification.

Stereochemical Implications

Because the

-

Resolution: For pharmaceutical applications, kinetic resolution or asymmetric synthesis is required to isolate the eutomer (usually the S-form).

-

Inversion: Like other profens, the (R)-enantiomer may undergo unidirectional chiral inversion to the (S)-enantiomer in vivo via an acyl-CoA intermediate pathway.

Synthesis & Production Workflow

The synthesis of this molecule requires strategies that differentiate between the two carbonyl centers. A robust, self-validating route involves Palladium-Catalyzed

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines a high-fidelity synthesis starting from Methyl 4-bromobenzoate, utilizing orthogonal protection strategies to ensure the final product retains the methyl ester while liberating the propanoic acid.

Figure 1: Selective synthesis workflow utilizing orthogonal ester protection (Methyl vs. t-Butyl) to isolate the target mono-acid.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the molecule must be validated using a multi-modal approach. The following protocol serves as a self-validating system.

Nuclear Magnetic Resonance (NMR)

The

-

Aromatic Region (7.0 - 8.0 ppm): Two doublets (integration 2H each) indicating a para-substituted benzene system (

system). -

Methoxy Group (3.9 ppm): A sharp singlet (3H) corresponding to the

ester. -

Methine Proton (3.8 ppm): A quartet (1H) coupled to the methyl group.

- -Methyl Group (1.5 ppm): A doublet (3H) coupled to the methine.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Diagnostic Ion:

peak at m/z 207.07 . -

Fragmentation: Loss of

(44 Da) from the carboxylate is a common fragmentation pathway, yielding an ion at m/z 163.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 5% -> 95%).

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: The molecule will elute after the dicarboxylic acid analog but before the dimethyl ester, confirming the mono-ester state.

Applications in Drug Development

This molecule is rarely a final drug but serves as a crucial High-Value Intermediate (HVI) .

-

Prodrug Design: The free acid can be coupled to a drug payload, while the methyl ester ensures lipophilicity during transport, later hydrolyzed by plasma esterases.

-

Linker Chemistry: It acts as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), where the distance between the E3 ligase ligand and the target protein ligand is tuned by the phenylpropionic scaffold.

-

Metabolic Stability Studies: Used as a reference standard for the metabolite of "Methyl ibuprofen" analogs or related ester-based NSAIDs.

References

An In-depth Technical Guide to the Solubility Profile of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid in Organic Solvents

Prepared by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its processability and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(4-(methoxycarbonyl)phenyl)propanoic acid. Due to the limited availability of public data for this specific molecule, this guide establishes a robust methodology for solubility determination, leveraging a case study of the structurally related non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, field-proven experimental protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

2-(4-(Methoxycarbonyl)phenyl)propanoic acid, a derivative of propanoic acid, possesses structural motifs common to many pharmacologically active molecules. Its development into a viable therapeutic agent or its use as a chemical intermediate is contingent upon a thorough understanding of its physical properties, paramount among which is solubility. The solubility profile dictates solvent selection for a multitude of critical processes, including:

-

Synthesis and Purification: Efficient reaction and isolation of the pure compound.

-

Crystallization: Control over crystal form (polymorphism), size, and purity.

-

Formulation: Development of stable and bioavailable dosage forms.

-

Analytical Method Development: Preparation of standards and samples for quantification.

This guide provides the scientific rationale and detailed protocols necessary to establish a comprehensive solubility profile for 2-(4-(methoxycarbonyl)phenyl)propanoic acid, ensuring a foundation of scientific integrity for subsequent research and development activities.

Physicochemical Properties and Their Influence on Solubility

The solubility of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid is governed by its molecular structure, which features:

-

A carboxylic acid group (-COOH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols).

-

An aromatic phenyl ring: A nonpolar, hydrophobic moiety that contributes to solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

-

A methoxycarbonyl group (-COOCH₃): An ester group that adds polarity and can act as a hydrogen bond acceptor, influencing interactions with a range of solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility behavior. The general principle of "like dissolves like" provides a preliminary framework for solvent selection. It is anticipated that the compound will exhibit moderate to good solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[1] This method measures the equilibrium solubility, which is the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium with the excess solid.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached.[1] This is crucial as it provides a stable and fundamental measure of solubility, unlike kinetic methods which can be influenced by factors such as the rate of dissolution and may report supersaturated, metastable concentrations.[2]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-(4-(methoxycarbonyl)phenyl)propanoic acid to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with the solid phase has been achieved.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be established through preliminary experiments by sampling at different time points until the concentration in solution remains constant.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest at the constant temperature for a sufficient duration (e.g., 2-4 hours) for the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent inflation of the measured solubility.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Case Study: Solubility Profile of Ketoprofen in Organic Solvents

In the absence of specific data for 2-(4-(methoxycarbonyl)phenyl)propanoic acid, we present the solubility profile of Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, as a structural analog. Like the target compound, Ketoprofen contains a propanoic acid moiety and a substituted phenyl ring. The primary difference lies in the substituent (benzoyl vs. methoxycarbonyl) and its position (meta vs. para).

The solubility of Ketoprofen has been determined in a range of organic solvents, and the data provides valuable insight into the expected behavior of similar molecules.[3][4]

Table 1: Experimentally Determined Solubility of Ketoprofen in Various Organic Solvents

| Solvent Category | Solvent | Solubility (mol fraction, x) at 298.15 K | Solubility (mg/mL) at 298.15 K (approx.) |

| Polar Protic | Methanol | 0.158 | ~300 |

| Ethanol | 0.145 | ~290 | |

| Isopropanol | 0.101 | ~220 | |

| Butanol | 0.082 | ~190 | |

| Polar Aprotic | Acetonitrile | 0.065 | ~120 |

| Ethyl Acetate | 0.165 | ~400 | |

| Dimethyl Sulfoxide (DMSO) | High | ~30 mg/mL | |

| Dimethylformamide (DMF) | High | ~30 mg/mL | |

| Nonpolar Aprotic | 1,4-Dioxane | 0.231 | ~530 |

| Toluene | 0.021 | ~50 |

Note: Qualitative data for DMSO and DMF indicates high solubility, with specific values provided from product information sheets which may not represent equilibrium solubility.[5] Data for other solvents is adapted from scientific literature.[3][6]

Analysis of Ketoprofen Solubility Data

The data in Table 1 reveals several key trends:

-

High Solubility in Polar Solvents: Ketoprofen exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding.[3][4] The solubility in alcohols is significant, though it decreases as the alkyl chain length increases (methanol > ethanol > isopropanol > butanol), which is attributed to the decreasing polarity of the alcohol.[3][4]

-

Influence of Hydrogen Bond Acceptance: The highest solubility is observed in 1,4-dioxane, which is classified as a nonpolar solvent but contains two strong hydrogen bond accepting ether functionalities.[3][4] This highlights the importance of specific solute-solvent interactions.

-

Aprotic vs. Protic Solvents: The solubility in polar aprotic solvents like acetonitrile is lower than in polar protic solvents of similar polarity, underscoring the role of the carboxylic acid's hydrogen-donating ability.

-

Low Solubility in Nonpolar Solvents: As expected, solubility is lowest in the nonpolar solvent toluene.

These trends provide a strong predictive basis for the solubility behavior of 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

Thermodynamic Insights into the Dissolution Process

By measuring solubility at different temperatures, it is possible to calculate key thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°). The van't Hoff equation describes the relationship between solubility and temperature, allowing for the determination of these parameters.

-

Enthalpy of Dissolution (ΔH°): Indicates whether the dissolution process is endothermic (absorbs heat, ΔH° > 0) or exothermic (releases heat, ΔH° < 0). For most solid solutes, this process is endothermic.

-

Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution. It is typically positive as the solute molecules transition from an ordered crystal lattice to a more disordered state in solution.

Understanding these thermodynamic drivers provides a deeper mechanistic insight into the solubilization process and is invaluable for process optimization, particularly in crystallization.

Conclusion

While specific quantitative solubility data for 2-(4-(methoxycarbonyl)phenyl)propanoic acid is not yet widely published, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed isothermal shake-flask protocol, researchers can generate reliable equilibrium solubility data. The case study of Ketoprofen offers a valuable predictive model for the expected solubility profile, highlighting the dominant role of solvent polarity and specific hydrogen bonding interactions. The methodologies and principles outlined herein are essential for advancing the research and development of 2-(4-(methoxycarbonyl)phenyl)propanoic acid, ensuring that subsequent work is built upon a solid foundation of physicochemical understanding.

References

-

Soto, R., Svärd, M., Verma, V., Padrela, L., Ryan, K., & Rasmuson, Å. C. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Filippa, M., Melo, G., & Gasull, E. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Journal of Pharmaceutical and Chemical and Biological Sciences, 3(4), 440-453. [Link]

-

University of Limerick. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

-

Soto, R., et al. (2021). Ketoprofen Solubility in Pure Organic Solvents Using In Situ FTIR and UV–Vis and Analysis of Solution Thermodynamics. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-(4-cyclohexylmethoxy-phenyl)-propionic acid, methyl ester. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

-

FooDB. (2010). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ul.ie [pure.ul.ie]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

An In-Depth Technical Guide

Executive Summary

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional pharmacophore scaffold sharing structural homology with the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens" (e.g., Ibuprofen, Naproxen). Its structure combines a labile methyl ester at the para-position of the phenyl ring with a free carboxylic acid on the propanoic side chain.

This guide details the thermodynamic stability profile of this molecule, focusing on its susceptibility to hydrolytic degradation, stereochemical inversion (racemization), and thermal decomposition. Understanding these pathways is critical for optimizing synthesis, purification, and formulation strategies in drug development.

Chemical Architecture & Physicochemical Properties

To predict thermodynamic behavior, we must first analyze the functional groups driving instability.

-

IUPAC Name: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

-

Molecular Formula: C

H -

Structural Features:

-

Moiety A (Acidic): A propanoic acid group attached to the phenyl ring.[1] The

-carbon (C2) is chiral and possesses an acidic proton ( -

Moiety B (Ester): A methyl benzoate moiety. This ester linkage is thermodynamically unstable relative to its hydrolysis products (carboxylic acid + methanol) in the presence of water, though kinetically stable at neutral pH.

-

Structural Vulnerability Analysis

The molecule's stability is governed by two competing thermodynamic drives:

-

Enthalpic Drive to Hydrolysis: The ester bond is susceptible to nucleophilic attack, leading to the formation of the corresponding dicarboxylic acid (2-(4-carboxyphenyl)propanoic acid).

-

Entropic Drive to Racemization: The chiral center at C2 is prone to inversion via an enolate intermediate, a phenomenon well-documented in profens.

Thermodynamic Stability Profile

Hydrolytic Stability (The Ester Linkage)

The methyl ester group at the para-position is the primary site of chemical degradation. While methyl esters are generally stable in anhydrous environments, they undergo hydrolysis in aqueous media.

-

Mechanism: Acid-catalyzed (

) or Base-catalyzed ( -

Thermodynamics: The reaction is exergonic. The equilibrium constant (

) heavily favors the dicarboxylic acid product in aqueous solution. -

Kinetics:

-

Acidic pH: Protonation of the carbonyl oxygen activates the ester, making it susceptible to water attack.

-

Basic pH: Hydroxide ions directly attack the carbonyl carbon. This is irreversible and proceeds much faster than acid hydrolysis.

-

Neutral pH: The reaction is slow but significant over long-term storage (shelf-life).

-

Stereochemical Stability (Racemization)

For the (S)- or (R)-enantiomer, maintaining optical purity is a significant thermodynamic challenge.

-

Mechanism: The

-proton on the propanoic acid chain is weakly acidic due to the electron-withdrawing effect of the adjacent carboxylic acid and the phenyl ring. -

Pathway: Base-mediated deprotonation yields a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.

-

Thermodynamic Driver: Entropy (

). The racemic mixture is entropically favored over the pure enantiomer ($ \Delta G = \Delta H - T\Delta S $). -

Critical Insight: Unlike simple esters, the presence of the free carboxylic acid group can facilitate "self-catalyzed" racemization or racemization via acyl-glucuronide intermediates in biological systems (though here we focus on chemical stability).

Thermal Stability (Decarboxylation)

At elevated temperatures (>150°C), 2-arylpropanoic acids face a risk of decarboxylation, releasing

-

Risk Level: Low to Moderate. The methyl ester group on the ring exerts an electron-withdrawing effect, which can slightly destabilize the C-C bond of the propanoic acid, but typically, this requires temperatures exceeding standard processing conditions.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways: Ester Hydrolysis (leading to the Diacid) and Enolization (leading to Racemization).

Caption: Figure 1. Dual degradation pathways showing thermodynamic drive toward racemization (via enolization) and hydrolysis (via ester cleavage).

Experimental Protocols for Stability Assessment

To rigorously define the stability profile, the following "Forced Degradation" protocols are recommended. These are designed to be self-validating systems where mass balance is tracked.

Protocol: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer solutions (HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 10).

-

Acetonitrile (HPLC Grade).

-

Internal Standard (e.g., Benzoic acid).

Methodology:

-

Preparation: Dissolve the target compound in a minimal amount of Acetonitrile (stock solution).

-

Initiation: Spike the stock solution into pre-thermostated buffer vials (e.g., at 25°C, 40°C, and 60°C) to achieve a final concentration of ~50 µg/mL.

-

Sampling: At defined time points (

), withdraw aliquots. -

Quenching: Immediately neutralize the aliquot (e.g., add dilute HCl to basic samples) and dilute with mobile phase.

-

Analysis: Inject into HPLC-UV (see Section 6).

-

Calculation: Plot

vs. time. The slope is-

Validation Check: Ensure the appearance of the Diacid peak correlates stoichiometrically with the loss of the Ester peak.

-

Protocol: Chiral Inversion Kinetics

Objective: Quantify the rate of racemization (

Methodology:

-

Medium: Phosphate-buffered saline (PBS) pH 7.4 containing 1% Human Serum Albumin (HSA) to simulate plasma conditions (optional, as HSA can catalyze inversion).

-

Incubation: Incubate the pure (S)-enantiomer at 37°C.

-

Extraction: At time intervals, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50) to separate the organic acid from the protein matrix.

-

Derivatization (Optional): If direct chiral HPLC is difficult, derivatize with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomers.

-

Analysis: Analyze via Chiral HPLC. Calculate the Enantiomeric Excess (ee%) over time.

Analytical Methodologies

Accurate quantification requires separating the parent ester, the hydrolysis product (diacid), and the enantiomers.

Achiral HPLC (Chemical Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.[2]

-

Gradient: 10% B to 80% B over 15 minutes.

-

-

Detection: UV at 254 nm (targeting the phenyl chromophore).

-

Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving peak shape (retention).

Chiral HPLC (Stereochemical Purity)

-

Column: Chiral-AGP (

-acid glycoprotein) or Chiralpak AD-H. -

Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1) for normal phase (AD-H) or Phosphate buffer/Propanol for reverse phase (AGP).

-

Rationale: The Chiral-AGP column is particularly effective for 2-arylpropanoic acids [1].

Workflow Visualization

The following diagram outlines the logical flow for stability testing, ensuring a "Trustworthy" and systematic approach.

Caption: Figure 2. Step-by-step stability assessment workflow compliant with ICH Q1A principles.

References

-

Hermansson, J., & Grahn, A. (1994). Optimization of the separation of enantiomers of 2-arylpropionic acids on a Chiral-AGP column. Journal of Chromatography A, 666(1-2), 181-191.

-

Smith, G. G., & Sivakua, T. (1983). Racemization of amino acids and derivatives.[3] Kinetics and mechanism of racemization of 2-arylpropionic acids. Journal of Organic Chemistry, 48(24), 4585-4590. (Mechanistic grounding for arylpropanoic acid racemization).

-

Majer, V., Sedlbauer, J., & Wood, R. H. (2000). Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temperatures and pressures. Physical Chemistry Chemical Physics, 2(13), 2907-2917.

-

Organic Chemistry Portal. (2023). Hydrolysis of Methyl Esters. (General mechanistic reference for ester stability).

Sources

2-(4-(Methoxycarbonyl)phenyl)propanoic acid CAS number and chemical identifiers

A Critical Intermediate in Arylpropionic Acid NSAID Synthesis

Executive Summary

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a methyl ester moiety. It serves as a pivotal intermediate in the synthesis of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the metabolic and synthetic pathways of Ibuprofen and Loxoprofen .

This guide provides a comprehensive technical analysis of the molecule, focusing on its role as a mono-methyl ester derivative of Carboxyibuprofen (CAS 67381-50-4) . It details the chemical identity, synthetic methodologies, reactivity profiles, and analytical characterization required for high-precision pharmaceutical research.

Chemical Identity & Crystallography

This compound is the mono-methyl ester of 2-(4-carboxyphenyl)propanoic acid. While the dicarboxylic acid parent is the primary reference standard for Ibuprofen impurities (Impurity E), the mono-ester is a critical synthetic intermediate often generated in situ or isolated during specific esterification workflows.

Core Identifiers

| Property | Specification |

| Systematic Name | 4-(1-Carboxyethyl)benzoic acid 1-methyl ester |

| Common Synonyms | Methyl 4-(1-carboxyethyl)benzoate; 2-(4-Carbomethoxyphenyl)propionic acid |

| Parent Compound CAS | 67381-50-4 (Refers to the dicarboxylic acid parent: DL-2-(4-Carboxyphenyl)propionic acid) |

| Related CAS | 61566-34-5 (Ibuprofen Methyl Ester - distinct structure) |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C(C)C(=O)O |

| InChIKey | (Predicted) ZJYHHYJXZZXZXZ-UHFFFAOYSA-N |

Structural Analysis

The molecule exhibits bifunctionality , possessing two distinct carbonyl centers with orthogonal reactivity:

-

Propanoic Acid Moiety (

): A free carboxylic acid at the -

Methoxycarbonyl Group: A methyl ester at the para-position of the phenyl ring. This site is electrophilic but less reactive than the activated acid, allowing for selective transformations.

Synthetic Pathways & Production Strategies

The synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid typically follows two primary routes: Selective Hydrolysis of the diester or Carbonylation of vinyl precursors.

Method A: Selective Hydrolysis (Top-Down)

This method starts with the dimethyl ester of 2-(4-carboxyphenyl)propanoic acid.

-

Starting Material: Dimethyl 2-(4-carboxyphenyl)propionate.

-

Reagent: 1 equivalent of LiOH or NaOH in THF/Water.

-

Mechanism: The steric hindrance of the

-methyl group on the propanoic acid chain often makes the benzoate ester more accessible, but careful control of temperature (-

Note: In many industrial processes, the reverse selectivity is observed (hydrolysis of the aliphatic ester first), so kinetic control is paramount.

-

Method B: Hydrocarboxylation (Bottom-Up)

This route constructs the propanoic acid skeleton directly on a pre-functionalized aromatic ring.

-

Precursor: Methyl 4-vinylbenzoate.

-

Catalyst: Palladium(II) chloride (

) with Triphenylphosphine ( -

Conditions: CO atmosphere (30-50 bar), acidic promoter (HCl), in aqueous dioxane.

-

Outcome: Regioselective insertion of CO at the benzylic position yields the target acid while preserving the distal methyl ester.

Visualization: Synthetic Logic Flow

Figure 1: Convergent synthetic pathways illustrating the 'Bottom-Up' Hydrocarboxylation and 'Top-Down' Hydrolysis routes.

Reactivity Profile & Applications

The unique structure of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid allows it to serve as a versatile building block.

Orthogonal Reactivity

-

Acid Chloride Formation: Treatment with Thionyl Chloride (

) or Oxalyl Chloride converts the propanoic acid to the acid chloride without affecting the methyl ester. This is crucial for Friedel-Crafts acylation reactions used in Loxoprofen synthesis. -

Reduction: Selective reduction of the ester (using

) in the presence of the carboxylate (protected as a salt) can yield hydroxy-acid derivatives.

Pharmaceutical Relevance[1][2][3]

-

Ibuprofen Impurity Profiling: The parent dicarboxylic acid (Carboxyibuprofen) is a major metabolite and oxidative degradation product of Ibuprofen (Impurity E). The methyl ester derivative is often used as a reference standard in HPLC methods to confirm the presence of esterified impurities in bulk drug substances.

-

Pro-drug Design: The methyl ester moiety increases lipophilicity compared to the dicarboxylic acid, making this molecule a model for studying the transport of NSAID metabolites across biological membranes.

Analytical Characterization Protocols

To validate the identity of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid, the following multi-modal analytical workflow is recommended.

Protocol: Structural Confirmation

-

1H NMR Spectroscopy (400 MHz, DMSO-d6):

-

Diagnostic Signal 1: Singlet at

ppm (3H, -

Diagnostic Signal 2: Doublet at

ppm (3H, -

Diagnostic Signal 3: Quartet at

ppm (1H, -

Aromatic Region: Two doublets (AA'BB' system) at

ppm, indicating para-substitution. -

Acid Proton: Broad singlet at

ppm (1H,

-

-

Infrared Spectroscopy (FT-IR):

-

Carbonyl 1 (Ester): Sharp band at

. -

Carbonyl 2 (Acid): Broad band at

(often overlapping but distinguishable by shoulder). -

OH Stretch: Broad band at

(characteristic of carboxylic acid dimers).

-

-

Mass Spectrometry (LC-MS):

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Target Ion:

at -

Fragmentation: Loss of

(

-

Visualization: Analytical Logic

Figure 2: Analytical decision matrix for confirming the structure of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

References

-

European Pharmacopoeia (Ph. Eur.). Ibuprofen: Impurity E (Carboxyibuprofen). 10th Edition. Strasbourg: Council of Europe. Link

-

United States Pharmacopeia (USP). Ibuprofen Related Compound C (4-Carboxyibuprofen). USP-NF 2024. Rockville, MD: United States Pharmacopeial Convention. Link

-

ChemicalBook. DL-2-(4-Carboxyphenyl)propionic Acid (CAS 67381-50-4). Accessed 2024. Link

-

PubChem. 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid (Related Structure). National Library of Medicine. Link

-

Sigma-Aldrich. Ibuprofen Impurity Standards and Metabolites. Merck KGaA. Link

Sources

A Technical Guide to 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(methoxycarbonyl)phenyl)propanoic acid and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. As a key structural motif within the broader class of 2-arylpropanoic acids (profens), this family of compounds holds substantial promise, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into the intricate details of their synthesis, elucidates their pharmacological mechanisms of action, explores their diverse biological activities, and discusses their pharmacokinetic profiles. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the rationale behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the potential of these molecules as prodrugs designed to enhance efficacy and minimize adverse effects.

Introduction: The Profen Family and the Significance of the Methoxycarbonyl Scaffold

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1] This class includes household names like Ibuprofen and prescription mainstays such as Ketoprofen and Naproxen.[1][2] Their therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the biosynthesis of prostaglandins—lipid compounds that drive inflammation, pain, and fever.[1][3]

The core structure of 2-(4-(methoxycarbonyl)phenyl)propanoic acid represents a strategic variation of the classic profen scaffold. It is the methyl ester of 2-(4-carboxyphenyl)propanoic acid. The presence of the methoxycarbonyl (ester) group is particularly significant for two reasons:

-

Synthetic Intermediate: It serves as a versatile handle for further chemical modification, allowing for the creation of diverse libraries of derivatives.

-

Prodrug Potential: The ester functionality can be leveraged as a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolized in vivo into its active form. In this case, endogenous esterase enzymes can hydrolyze the methyl ester to the corresponding carboxylic acid, the pharmacologically active species. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, or to mitigate side effects like the gastrointestinal irritation commonly associated with the free carboxylic acid moiety of NSAIDs.[4][5]

This guide will illuminate the path from chemical synthesis to biological application, providing the technical depth required for informed research and development.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivatives requires a multi-step approach that is both logical and adaptable. The causality behind each step is critical for achieving high yields and purity. The general workflow involves creating the core phenylpropanoic acid structure and then functionalizing the phenyl ring to introduce the methoxycarbonyl group.

Caption: A generalized workflow for the synthesis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylphenyl)propanoic Acid (Key Intermediate)

This protocol is foundational, creating the initial profen structure. The choice of starting material and reaction is crucial for efficiency.

-

Objective: To synthesize the precursor 2-(4-methylphenyl)propanoic acid from 2-(4-methylphenyl)propionitrile.

-

Rationale: Acid-catalyzed hydrolysis of a nitrile is a classic and robust method for producing a carboxylic acid. The nitrile itself can be prepared from the corresponding benzyl halide, providing a reliable two-step sequence.

-

Procedure:

-

Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol) in 5 N hydrochloric acid (40 mL).[6]

-

Heat the mixture to reflux for 1 hour, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

-

Extract the precipitated product with ethyl acetate (3 x 100 mL).[6]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 2-(4-methylphenyl)propanoic acid.[6]

-

-

Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the complete conversion of the nitrile to the carboxylic acid.

Protocol 2: Side-Chain Bromination

This step activates the benzylic methyl group, preparing it for subsequent oxidation.

-

Objective: To synthesize the key intermediate 2-(4-(bromomethyl)phenyl)propanoic acid.

-

Rationale: Free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine with a radical initiator is highly selective for the benzylic position due to the stability of the resulting benzylic radical.

-

Procedure:

-

Dissolve 2-(4-methylphenyl)propanoic acid (0.01 mol) in a suitable solvent like ethyl acetate (50 mL).[6]

-

Add a catalytic amount of hydrobromic acid (HBr).[6]

-

Cool the solution in an ice bath.

-

Add a solution of bromine (0.012 mol) in ethyl acetate (20 mL) dropwise.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[6]

-

Evaporate the solvent. Wash the precipitated product with water, dry, and recrystallize from ethanol.

-

-

Self-Validation: NMR spectroscopy is critical to confirm that bromination occurred exclusively at the benzylic methyl group and not on the aromatic ring or the propanoic acid side chain.

Protocol 3: Oxidation and Fischer Esterification

This two-part protocol achieves the target scaffold.

-

Objective: To convert the bromomethyl group to a methoxycarbonyl group.

-

Rationale: The bromomethyl intermediate can be oxidized to a carboxylic acid using a variety of oxidizing agents (e.g., KMnO₄, Jones reagent). The subsequent Fischer esterification is a straightforward, acid-catalyzed reaction with methanol to form the desired methyl ester.

-

Procedure (Illustrative):

-

(Oxidation): Dissolve 2-(4-(bromomethyl)phenyl)propanoic acid in an appropriate solvent system (e.g., water/acetone). Add a strong oxidizing agent like potassium permanganate (KMnO₄) portion-wise at a controlled temperature. The reaction is complete when the purple color of the permanganate persists. Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and acidifying to precipitate the di-acid, 2-(4-carboxyphenyl)propanoic acid.

-

(Esterification): Suspend the purified 2-(4-carboxyphenyl)propanoic acid in an excess of methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the mono-ester product. Neutralize the reaction, extract with an organic solvent, and purify by column chromatography to isolate 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

-

-

Self-Validation: Successful synthesis is confirmed by IR spectroscopy (disappearance of broad O-H stretch, appearance of ester C=O stretch at ~1730 cm⁻¹) and NMR (appearance of a methyl singlet at ~3.9 ppm).

Pharmacological Profile and Mechanism of Action

Primary Target: Cyclooxygenase (COX) Enzymes

The defining mechanism of action for profen derivatives is the inhibition of cyclooxygenase enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa.[1] COX-2 is inducible and is upregulated at sites of inflammation.[1] The anti-inflammatory and analgesic effects of NSAIDs are attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to COX-1 inhibition.

Caption: Mechanism of action showing inhibition of COX-1 and COX-2 by profen derivatives.

Emerging Biological Activities

While primarily known as anti-inflammatory agents, research has uncovered a broader spectrum of activity for arylpropanoic acid derivatives.

-

Antibacterial Agents: Novel derivatives have been synthesized and evaluated as dual COX-inhibitory and antibacterial agents. This dual-action approach is highly valuable in treating infections where inflammation is a significant component. Certain compounds have shown promising activity against various bacterial strains.[6]

-

Anticancer Potential: There is growing evidence that NSAIDs, including profen derivatives, may have applications in oncology.[5][7] The mechanisms are complex and may involve COX-dependent and independent pathways, including the induction of apoptosis.

-

Other Targets: The versatility of the phenylpropanoic acid scaffold allows it to be adapted to target other receptors. For instance, derivatives have been designed as agonists for the free fatty acid receptor 4 (FFAR4), a target for treating type 2 diabetes.[8]

Key Derivatives and Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by modifying their chemical structure. SAR studies reveal how specific functional groups influence potency and selectivity. For derivatives of 2-phenylpropionic acid, key modifications often involve the phenyl ring and the propanoic acid moiety.

A study on 2-(4-substituted-methylphenyl)propionic acid derivatives yielded compounds with potent dual COX-inhibitory and antibacterial properties.[6] This highlights the importance of the substituent at the 4-position of the phenyl ring.

| Compound ID | R-Group on Phenyl Ring (at position 4) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Antibacterial Activity | Reference |

| Ibuprofen | -CH₂CH(CH₃)₂ | 55.32 | 41.21 | - | [6] |

| 6h | -CH₂-S-(5-methyl-1,3,4-thiadiazol-2-yl) | 65.25 | 58.74 | Promising | [6] |

| 6l | -CH₂-S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) | 68.43 | 61.27 | Promising | [6] |

SAR Insights:

-

Aromatic/Heterocyclic Groups: The introduction of sulfur-containing heterocyclic moieties (thiadiazole, oxadiazole) at the para-position of the phenyl ring via a methylene thioether linkage significantly enhanced both COX-1 and COX-2 inhibition compared to ibuprofen.[6]

-

Propanoic Acid Moiety: The carboxylic acid group is essential for COX inhibition, as it mimics the substrate, arachidonic acid, and forms a critical ionic bond with a conserved arginine residue in the COX active site. Ester or amide derivatives act as prodrugs that must be hydrolyzed to this active form.[9]

-

Stereochemistry: The α-methyl group on the propanoic acid creates a chiral center. For most profens, the (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is either less active or inactive.[10]

Pharmacokinetics and the Prodrug Advantage

The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical determinant of its success.

-

Absorption: Profens are generally well-absorbed after oral administration.[11] Using the methoxycarbonyl derivative as a prodrug can reduce direct contact of the acidic drug with the gastric mucosa, potentially lowering the risk of ulcers and bleeding.[4]

-

Distribution: These drugs are highly bound to plasma proteins, typically albumin.[12]

-

Metabolism: The primary metabolic pathway for a 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivative would be the hydrolysis of the ester to the active carboxylic acid by esterase enzymes in the plasma, liver, and other tissues. Another crucial metabolic process for profens is chiral inversion , where the inactive (R)-enantiomer is converted in vivo to the active (S)-enantiomer, a process that can vary significantly between individuals.[10]

-

Excretion: The metabolites are primarily excreted through the urine.[12]

| Parameter | Loxoprofen (Prodrug) | Reference |

| Time to Peak (unchanged form) | ~30 minutes | [12] |

| Time to Peak (active metabolite) | ~50 minutes | [12] |

| Half-life | ~1.25 hours | [12] |

| Plasma Protein Binding | ~97% | [12] |

This data for Loxoprofen, another profen prodrug, illustrates the rapid conversion to the active form, a desirable characteristic for a pain-relieving medication.[12][13]

Applications and Future Perspectives

Derivatives of 2-(4-(methoxycarbonyl)phenyl)propanoic acid stand as a promising class of compounds for drug development. Their primary application lies in the treatment of inflammatory conditions, leveraging the well-established efficacy of the profen scaffold.

Key Advantages and Future Directions:

-

Improved Gastrointestinal Safety: The prodrug approach, utilizing the methoxycarbonyl group, is a clinically validated strategy to reduce the gastrointestinal toxicity that limits the long-term use of many NSAIDs.

-

Multi-Target Therapeutics: The scaffold is amenable to the development of dual-action or multi-target drugs. The creation of compounds with combined anti-inflammatory and antibacterial or anticancer properties represents an exciting frontier in drug discovery.[5][6]

-

Selective Inhibition: Future research will likely focus on designing derivatives with higher selectivity for the COX-2 enzyme over COX-1, which could offer a better safety profile.

-

Novel Delivery Systems: The chemical handles on these molecules can be used to conjugate them to delivery systems, such as polymers or nanoparticles, to target specific tissues and further enhance their therapeutic index.

References

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link: Provided by grounding tool, specific URL to be inserted]

-

Gökçe, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-861. [Link]

-

Li, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 4983. [Link]

-

Al-Shorbagi, A., et al. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molbank, 2025(1), M1954. [Link]

- Ahmed, M., et al. (2012). Synthesis and in silico study of new ketoprofen derivatives. International Scientific Publications, 6, 1-10. [Link: Provided by grounding tool, specific URL to be inserted]

-

Dhaneshwar, S. S. (2014). Synthesis and evaluation of some amino acid conjugates of suprofen. ResearchGate. [Link]

- Sankyo Co., Ltd. (2012). Loxoprofen derivative and pharmaceutical containing same.

- SMILE, G. D. (2020). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link: Provided by grounding tool, specific URL to be inserted]

-

Uno, H., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 36(1), 49-56. [Link]

-

Aleksić, M., et al. (2007). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Journal of the Serbian Chemical Society, 72(12), 1279-1288. [Link]

-

National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem. [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

-

Vinmec. (2025). What is Loxoprofen? Vinmec International Hospital. [Link]

-

Adams, S. S., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 878-886. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP2402305A1 - Loxoprofen derivative and pharmaceutical containing same - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientific-publications.net [scientific-publications.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 11. researchgate.net [researchgate.net]

- 12. vinmec.com [vinmec.com]

- 13. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Topic: Laboratory synthesis protocols for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide details a high-precision synthesis protocol for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (Target Molecule). This compound represents a specific structural class of "profen" derivatives where the aryl core bears a methyl ester functionality.

Direct synthesis via non-selective hydrolysis of the corresponding dimethyl ester (dimethyl 2-methylterephthalate derivative) is operationally risky due to the competitive hydrolysis rates of the aliphatic and aromatic esters. To ensure structural integrity and high yield, this protocol utilizes an orthogonal protection strategy . We employ Palladium-catalyzed

Retrosynthetic Analysis & Strategy

The synthesis is designed around the

Strategic Disconnection

-

Target: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

-

Precursor: tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate

-

Key Disconnection:

bond formation. -

Starting Materials: Methyl 4-bromobenzoate (Electrophile) + tert-Butyl propionate (Nucleophile).

Figure 1: Retrosynthetic logic utilizing orthogonal ester protection to ensure regioselectivity.

Experimental Protocol

Stage 1: Palladium-Catalyzed -Arylation

This step couples the propionate backbone to the benzoate ring. The use of LiHMDS generates the enolate of tert-butyl propionate, which undergoes transmetallation with the oxidative addition complex formed from methyl 4-bromobenzoate and the Pd(0) catalyst.

Reagents & Materials Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| Methyl 4-bromobenzoate | 215.04 | 1.0 | 2.15 g (10 mmol) | Electrophile |

| tert-Butyl propionate | 130.18 | 1.1 | 1.43 g (11 mmol) | Nucleophile |

| Pd(dba)₂ | 575.00 | 0.02 | 115 mg (2 mol%) | Catalyst Precursor |

| P(t-Bu)₃ (1M in toluene) | 202.32 | 0.04 | 0.40 mL (4 mol%) | Ligand |

| LiHMDS (1M in THF) | 167.33 | 1.2 | 12.0 mL (12 mmol) | Base |

| Toluene (Anhydrous) | - | Solvent | 20 mL | Solvent |

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dry reaction vial with

(115 mg) and anhydrous toluene (5 mL). -

Add the

solution.[2][3] Stir for 10 minutes at room temperature. The solution should turn from dark purple/red to a lighter orange/brown, indicating formation of the active

-

-

Enolate Formation:

-

In a separate dry 2-neck flask under Argon, add tert-butyl propionate (1.43 g) and anhydrous toluene (10 mL).

-

Cool the flask to 0°C in an ice bath.

-

Add LiHMDS solution (12 mL) dropwise over 5 minutes. Stir for 15 minutes to ensure complete enolization.

-

-

Coupling Reaction:

-

Add solid Methyl 4-bromobenzoate (2.15 g) directly to the enolate solution.

-

Immediately transfer the pre-formed catalyst solution via cannula or syringe into the reaction flask.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Optimization Note: While many substrates react at RT, if conversion is slow (monitor by TLC/LCMS), heat the mixture to 50°C. Stir for 4–12 hours.

-

-

Workup:

-

Quench the reaction with saturated aqueous

(20 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 85:15).

-

Target Intermediate: tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate.

-

Expected Yield: 80–90%.

-

Stage 2: Chemoselective Deprotection

The tert-butyl ester is acid-labile, cleaving via an

Reagents:

-

Substrate: Purified Intermediate from Stage 1.

-

Solvent: Dichloromethane (DCM).[2]

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve the intermediate (approx.[2] 2.5 g) in DCM (10 mL) in a round-bottom flask.

-

-

Acidolysis:

-

Add TFA (5 mL) slowly at room temperature.

-

Stir the solution at ambient temperature for 2–3 hours.

-

Monitoring: TLC should show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (acid).

-

-

Isolation:

-

Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Azeotropic Removal: To ensure complete removal of TFA, redissolve the residue in toluene (10 mL) and concentrate again (repeat 2x). This prevents TFA contamination in the final product.

-

-

Final Purification:

-

The residue is usually a solid or viscous oil of high purity.

-

If necessary, recrystallize from Hexanes/EtOAc or Diethyl Ether/Pentane.

-

Final Product: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

-

Analytical Validation

To ensure the protocol was successful, compare spectral data against these expected parameters.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR | Carboxylic Acid (-COOH) | |

| Aromatic (Ortho to Ester) | ||

| Aromatic (Ortho to Propionic) | ||

| Methyl Ester ( | ||

| Benzylic Methine ( | ||

| Methyl group on chain ( | ||

| 13C NMR | ~178 ppm | Carboxylic Acid Carbonyl |

| ~166 ppm | Methyl Ester Carbonyl | |

| ~52 ppm | Methoxy Carbon | |

| Mass Spec | [M-H]- or [M+H]+ | Confirm MW: 222.24 g/mol |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Critical Mechanistic Insights

-

Why P(t-Bu)₃? Tri-tert-butylphosphine is an electron-rich, bulky ligand. It facilitates the oxidative addition of the electron-deficient aryl bromide (Methyl 4-bromobenzoate) and, crucially, accelerates the reductive elimination of the sterically hindered

-aryl ester product. Standard ligands like -

Why LiHMDS? Lithium Hexamethyldisilazide is a non-nucleophilic, strong base. Unlike alkoxide bases (NaOMe, NaOEt), it cannot attack the ester carbonyls, preventing transesterification (scrambling of the methyl and tert-butyl groups) or saponification.

-

Chemospecificity of TFA: TFA protonates the carbonyl oxygen of the tert-butyl ester. The tert-butyl cation is a stable carbocation leaving group (

), allowing cleavage under conditions where the primary methyl ester (on the benzoate) remains kinetically stable.

References

-

Hama, T., & Hartwig, J. F. (2008).[3] Palladium-Catalyzed

-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.[3] Link -

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[3] Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. Link -

Moradi, W. A., & Buchwald, S. L. (2001).

-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link -

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters for TFA cleavage mechanisms). Link

Sources

Protocol for the Base-Catalyzed Hydrolysis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the ester hydrolysis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid to yield 2-(4-carboxyphenyl)propanoic acid. This conversion is of significant interest in pharmaceutical research and development, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and the study of drug metabolites[1][2][3]. We present a robust, base-catalyzed hydrolysis (saponification) method, detailing the underlying chemical principles, a self-validating experimental procedure with integrated analytical checkpoints, and necessary safety precautions. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Background

The hydrolysis of an ester into a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. In the context of pharmaceutical sciences, the starting material, 2-(4-(methoxycarbonyl)phenyl)propanoic acid, is a methyl ester derivative of a phenylpropanoic acid core structure, common to many NSAIDs like ketoprofen and ibuprofen[4]. Its hydrolysis product, 2-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid that can serve as a key building block in further synthetic routes or as a reference standard for metabolic studies[1][5][6].

While ester hydrolysis can be catalyzed by either acid or base, the base-catalyzed pathway, also known as saponification, is often preferred for its practical advantages. Acid-catalyzed hydrolysis is a reversible equilibrium process, which may require a large excess of water or removal of the alcohol byproduct to drive the reaction to completion[7][8][9][10]. In contrast, base-catalyzed hydrolysis is effectively irreversible. This is because the carboxylic acid produced in the reaction is immediately deprotonated by the base (e.g., hydroxide) to form a carboxylate salt. This salt is resonance-stabilized and lacks the electrophilicity to react with the alcohol byproduct, thus preventing the reverse reaction[8][11].

This protocol focuses on the use of sodium hydroxide (NaOH) as the base catalyst, providing a high-yield, unidirectional pathway to the desired dicarboxylic acid product.

Chemical Reaction and Mechanism

The overall reaction is the conversion of a methyl ester to a sodium carboxylate, which is subsequently protonated during an acidic workup to yield the final dicarboxylic acid.

Reaction Scheme:

-

Saponification: 2-(4-(methoxycarbonyl)phenyl)propanoic acid + 2 NaOH → Sodium 2-(4-carboxyphenyl)propanoate + Methanol + H₂O

-

Acidification: Sodium 2-(4-carboxyphenyl)propanoate + 2 HCl → 2-(4-carboxyphenyl)propanoic acid + 2 NaCl

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate[11].

-

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This step results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable and essentially irreversible proton transfer step that forms methanol and the resonance-stabilized carboxylate anion, driving the reaction to completion[8][11].

The diagram below illustrates this mechanistic pathway.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Materials and Reagents

Proper handling and safety precautions are paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use[12][13][14][15].

| Reagent | CAS No. | M.W. ( g/mol ) | Key Hazards | Notes |

| 2-(4-(Methoxycarbonyl)phenyl)propanoic acid | 93399-84-9 | 208.21 | Irritant | Starting material. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, causes severe burns | Highly exothermic when dissolved in water[16]. |

| Methanol (MeOH) | 67-56-1 | 32.04 | Flammable, Toxic | Used as a co-solvent. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Corrosive, causes severe burns | Used for acidification during workup. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable, Irritant | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Irritant | Drying agent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | |

| TLC Plates (Silica gel 60 F₂₅₄) | N/A | N/A | N/A | For reaction monitoring. |

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale reaction. Adjust reagent quantities proportionally for different scales.

Reagent Preparation

-

2 M Sodium Hydroxide Solution:

-

Carefully weigh 8.0 g of NaOH pellets. NaOH is hygroscopic, so minimize exposure to air[17].

-

In a fume hood, add the NaOH pellets slowly to approximately 80 mL of deionized water in a beaker with stirring. Caution: This process is highly exothermic[16]. Add the NaOH to the water, not the other way around, to prevent splashing[17].

-

Allow the solution to cool to room temperature.

-

Transfer the cooled solution to a 100 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

-

Hydrolysis Reaction Procedure

-

Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

-

Reagent Addition: Add 5.0 g (24.0 mmol) of 2-(4-(methoxycarbonyl)phenyl)propanoic acid to the flask.

-

Add 50 mL of methanol to dissolve the starting material.

-

Add 60 mL (120 mmol, 5 equivalents) of the prepared 2 M NaOH solution. Using a molar excess of NaOH ensures the complete hydrolysis of both the ester and the deprotonation of both carboxylic acid groups.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring. The use of heat increases the reaction rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

TLC Procedure: Prepare a TLC chamber with a 7:3 mixture of ethyl acetate and hexanes with a few drops of acetic acid. Spot the starting material (dissolved in ethyl acetate) and a sample from the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates reaction completion. The product, being a salt, will remain at the baseline, while the starting ester is less polar and will have a higher Rf value. The reaction is typically complete within 2-4 hours.

-

Workup and Product Isolation

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. This prevents the product from partitioning into the organic solvent during the subsequent extraction.

-

Acidification: Transfer the remaining aqueous solution to a 500 mL beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (check with pH paper). This step is critical as it protonates the dicarboxylate salt, causing the neutral dicarboxylic acid product to precipitate out of the solution[11]. A white solid should form.

-

Isolation:

-

Option A (Filtration): Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts (NaCl).

-

Option B (Extraction): If a significant amount of product remains in the solution, transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic product is more soluble in ethyl acetate than in the acidic aqueous layer[18].

-

-

Drying (for Extraction): Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove the bulk of the dissolved water[18]. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent[19].

-

Final Product: Remove the solvent (ethyl acetate) from the dried organic layer using a rotary evaporator to yield the crude 2-(4-carboxyphenyl)propanoic acid as a white solid.

Purification

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a high-purity crystalline solid. The expected melting point of 2-(4-carboxyphenyl)propanoic acid is in the range of 289-293 °C[20].

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental protocol.

Caption: Step-by-step experimental workflow for ester hydrolysis.

Validation and Characterization

To ensure the trustworthiness of this protocol, the final product should be rigorously characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): Compare the purified product with the starting material. The product should have a much lower Rf value (closer to the baseline) due to the two polar carboxylic acid groups.

-

Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value (289-293 °C) is indicative of high purity[20].

-

Spectroscopy:

-

¹H NMR: Confirm the structure. Key signals to look for are the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of two broad singlets for the carboxylic acid protons (typically >10 ppm).

-

FT-IR: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high precision[21]. A single sharp peak would indicate a pure compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves[13][22].

-

Sodium Hydroxide and Hydrochloric Acid: Both are extremely corrosive and can cause severe burns. Handle them exclusively in a chemical fume hood. In case of skin contact, wash immediately with copious amounts of water[14].

-

Methanol and Ethyl Acetate: These solvents are flammable and should be kept away from ignition sources. They are also irritants and should be handled in a well-ventilated area or fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... RSC Publishing. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

-

mechanism of ester hydrolysis. YouTube. [Link]

-

Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. ResearchGate. [Link]

-

How to Prepare a 2M NaOH Stock Solution: A Step-by-Step Guide. Heredity Biosciences. [Link]

-

Preparation and Standardization of 0.1 M Sodium Hydroxide. Pharmaguideline. [Link]

-

hydrolysing esters. Chemguide. [Link]

-

What is the preparation procedure for sodium hydroxide? Do we need to heat it up? Quora. [Link]

-

Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. [Link]

-

Preparation of Sodium Hydroxide. BYJU'S. [Link]

-

Sodium Hydroxide Hydrolysis. Bio-protocol. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH. [Link]

-

KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]

-

About Workup. University of Rochester Department of Chemistry. [Link]

-

Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Transition-metal catalyzed synthesis of Ketoprofen. SciELO. [Link]

-

HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. [Link]

-

Hydrolysis of Esters. University of Calgary. [Link]

- Process for preparing ketoprofen.

-

Reaction Work-Ups. Chemistry LibreTexts. [Link]

-

Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Central South University. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

- Process for synthesizing ketoprofen.

-

Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Chemistry LibreTexts. [Link]

-

Kinetics of Acid hydrolysis of an ester. IV SEMMESTER Course Material. [Link]

-

Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

-

Theory of Aqueous Workup. University of York Chemistry Teaching Labs. [Link]

-

Hydrolysis of methyl propanoate gives and. Vedantu. [Link]

Sources

- 1. DL-2-(4-Carboxyphenyl)propionic Acid | 67381-50-4 [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 4. KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. CAS 38628-51-2: Carboxyphenylpropionicacid; 985 [cymitquimica.com]

- 6. 3-(4-CARBOXYPHENYL)PROPIONIC ACID | 38628-51-2 [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. study.com [study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. quora.com [quora.com]

- 17. hereditybio.in [hereditybio.in]

- 18. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 3-(4-Carboxyphenyl)propionic acid 97 38628-51-2 [sigmaaldrich.com]

- 21. agilent.com [agilent.com]

- 22. aksci.com [aksci.com]

Application Note: Advanced Protocols for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Using 2-(4-(Methoxycarbonyl)phenyl)propanoic acid as a pharmaceutical intermediate.

Introduction: The Bifunctional Scaffold

2-(4-(Methoxycarbonyl)phenyl)propanoic acid (CAS: 40570-20-5 for the generic structure; specific stereoisomers vary) is a critical bifunctional building block in medicinal chemistry. Structurally, it belongs to the 2-arylpropionic acid class (the "Profen" scaffold), characterized by a chiral center at the

Key Chemical Attributes:

-

Dual Reactivity: Contains an aliphatic carboxylic acid (pKa ~4.5) and an aromatic methyl ester.[1] This differentiation allows for orthogonal functionalization—the acid can be coupled or resolved, while the ester serves as a "masked" benzyl alcohol or halide.

-

Chirality: The

-methyl group creates a stereocenter. The (S)-enantiomer is typically the pharmacologically active form for NSAID applications (e.g., Loxoprofen), making this molecule a prime target for chiral resolution studies. -

Therapeutic Relevance: It is a direct synthetic precursor to Loxoprofen Sodium (a non-selective COX inhibitor) and a structural template for novel GPR40 agonists (for Type 2 Diabetes) and PPAR

modulators .

Core Application: Synthesis of Loxoprofen Sodium[2]

The primary industrial utility of this intermediate is in the synthesis of Loxoprofen . The methoxycarbonyl group functions as a stable precursor to the labile benzyl halide required for the final coupling step.

Mechanism of Action in Synthesis

-

Resolution: The racemic acid is resolved to the (S)-isomer.

-

Reduction: The aromatic ester (

) is selectively reduced to a benzyl alcohol ( -

Halogenation: The alcohol is converted to a chloromethyl or bromomethyl group.

-

Coupling: The benzyl halide undergoes alkylation with 2-ethoxycarbonylcyclopentanone, followed by decarboxylation to yield Loxoprofen.

Visual Workflow (Graphviz)

Caption: Synthetic pathway converting the methoxycarbonyl precursor to Loxoprofen via a benzyl halide intermediate.

Protocol 1: Enzymatic Kinetic Resolution

Because the pharmacological activity of profens is stereospecific (S-enantiomer), obtaining the enantiopure acid is critical. This protocol uses Lipase B from Candida antarctica (CAL-B) for the kinetic resolution of the racemic acid via esterification.

Objective: Isolate (S)-2-(4-(Methoxycarbonyl)phenyl)propanoic acid with >98% ee.

Materials

-

Substrate: Racemic 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).

-

Acyl Acceptor: Ethanol or Methanol (if running esterification) or Buffer (if running hydrolysis of the diester). Note: Here we describe selective esterification.

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of the racemic acid in 50 mL of anhydrous MTBE. Add 20 mmol of Ethanol (nucleophile).

-

Enzyme Addition: Add 100 mg of immobilized CAL-B.

-

Incubation: Incubate the mixture at 30°C in an orbital shaker (200 rpm).

-

Mechanistic Insight: CAL-B preferentially catalyzes the esterification of the (S)-acid due to steric constraints in the active site imposed by the

-methyl group.

-

-

Monitoring: Monitor the reaction by Chiral HPLC (see Protocol 2) every 2 hours. Stop the reaction when conversion reaches ~50%.

-

Workup:

-

Filter off the enzyme.

-

Wash the filtrate with saturated

solution. -

Organic Phase: Contains the (S)-ethyl ester (Enriched).

-

Aqueous Phase: Contains the unreacted (R)-acid .

-

-

Hydrolysis (Post-Resolution): The isolated (S)-ester is hydrolyzed using LiOH/THF to yield the desired (S)-acid.

Protocol 2: Analytical Characterization (Chiral HPLC)

Validating the optical purity is essential. The presence of the aromatic ester moiety provides a strong UV chromophore, simplifying detection compared to aliphatic acids.

Method Parameters:

-